

## Ethnobotanical Uses of Tribulus terrestris Containing Tribuloside: A Technical Guide

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Compound of Interest		
Compound Name:	Tribuloside	
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#### **Abstract**

Tribulus terrestris L. (Zygophyllaceae), a plant with a global distribution, has been a cornerstone of traditional medicine for centuries, particularly in Ayurveda and Traditional Chinese Medicine (TCM).[1][2][3] Its fruits, roots, and leaves are employed to treat a wide array of conditions, including urogenital disorders, cardiovascular ailments, and inflammatory diseases.[3][4] Modern phytochemical analysis has revealed a rich composition of bioactive compounds, notably steroidal saponins and flavonoids.[3][5][6] Among these, the flavonoid glycoside **tribuloside** has emerged as a compound of significant pharmacological interest.[1] [3][7][8] This technical guide provides an in-depth review of the ethnobotanical applications of Tribulus terrestris, with a specific focus on the scientific evidence for the therapeutic activities of **tribuloside**, its mechanisms of action, and relevant experimental protocols for its investigation.

### **Ethnobotanical Landscape of Tribulus terrestris**

The traditional uses of Tribulus terrestris are diverse, reflecting its widespread geographical distribution.[3] The plant's applications are deeply rooted in empirical knowledge passed down through generations in various cultures.[3][9]



Traditional Use Category	Specific Application(s)	Plant Part(s) Used	Traditional System / Region
Urogenital & Renal Health	Diuretic, kidney stone expulsion, painful urination, urinary tract infections.[9][10][11] [12][13]	Fruit, Root	Ayurveda, TCM, Pakistan, Southern India.[3][9][11]
Sexual Function & Virility	Aphrodisiac, erectile dysfunction, low libido, infertility, enhancing virility.[1][2][3][5][12] [14][15]	Fruit, Root	Ayurveda, TCM.[2][3] [5]
Cardiovascular Health	Chest pain (angina), high blood pressure, high cholesterol, poor circulation.[5][10][12] [16]	Fruit, Root	Ayurveda, TCM.[5][10] [16]
Anti-inflammatory	Joint pain (rheumatism), edema, general inflammation. [10][17][18]	Whole Plant, Fruit	Sudan, South Africa. [3][9]
Dermatological Health	Skin pruritus (itching), eczema, psoriasis, vitiligo.[3][7][12][19]	Fruit	TCM.[3][7]
Tonic & Adaptogen	General vitality, tonic, energizer, anti-stress effects.[1][5][10]	Fruit, Root, Leaves	Ayurveda, TCM.[1][5]
Digestive Health	Constipation, flatulence, liver tonic. [5][12]	Fruit	TCM.[5]

## **Phytochemistry: Tribuloside**



Tribulus terrestris contains a variety of secondary metabolites, including steroidal saponins (protodioscin, diosgenin), alkaloids, and flavonoids.[2][3][5] **Tribuloside** is a flavonoid glycoside first identified in the fruits and leaves of the plant.[3][8] While much of the plant's historical reputation, particularly concerning sexual function, has been attributed to steroidal saponins, recent research has highlighted the distinct pharmacological activities of its flavonoid constituents like **tribuloside**, especially in the context of inflammation and cellular signaling.[7]

# Pharmacological Activity and Signaling Pathways of Tribuloside

Scientific validation of **tribuloside**'s effects is uncovering the molecular mechanisms that may underpin some of the plant's traditional uses, particularly those related to inflammation and tissue repair.

#### **Anti-Inflammatory and Immunomodulatory Effects**

**Tribuloside** has demonstrated significant anti-inflammatory properties. In a study using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, **tribuloside** treatment markedly reduced inflammatory cell infiltration, suppressed key inflammatory factors including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Interleukin-1 beta (IL-1 $\beta$ ), and repaired damaged alveoli.[7][20] This suggests that **tribuloside** modulates the inflammatory cascade at a molecular level, lending scientific credence to the plant's traditional use for inflammatory conditions.[3][17]

### **Modulation of Key Signaling Pathways**

Research indicates that **tribuloside** exerts its effects by modulating critical intracellular signaling pathways.

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation.
 Network pharmacology and subsequent experimental validation have identified the PI3K-Akt pathway as a critical target for tribuloside's therapeutic action in acute lung injury.[7] By regulating this pathway, tribuloside may inhibit apoptosis and promote cell survival, thereby reducing tissue damage.[7]



- MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is deeply involved in cellular responses to inflammatory stimuli. Molecular docking studies have shown a stable interaction between tribuloside and MAPK3, a key component of this pathway.[7] This suggests tribuloside's anti-inflammatory effects are mediated, at least in part, through the modulation of the MAPK signaling cascade.[7]
- PDE/cAMP/PKA Signaling Pathway: In the context of dermatology, tribuloside has been shown to enhance melanogenesis.[19] It achieves this by inhibiting phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) levels.[19] This activates Protein Kinase A (PKA), leading to the phosphorylation of CREB and subsequent expression of genes involved in melanin production and transport.[19] This mechanism provides a scientific basis for the traditional use of T. terrestris in treating pigmentation disorders like vitiligo.[7]
   [19]

### **Quantitative Data Summary**

The following tables summarize quantitative data from key studies investigating the effects of Tribulus terrestris extracts and **tribuloside**.

Table 1: Dosages Used in Preclinical and Clinical Studies



Study Focus	Model / Subjects	Compound / Extract	Dosage	Duration	Outcome
Acute Lung Injury[7]	Male Mice	Tribuloside	10 mg/mL (dissolved in saline)	N/A (Acute Model)	Reduced inflammatory cell infiltration and suppressed inflammatory cytokines (IL-6, TNF-α, IL-1β).[7][20]
Female Sexual Dysfunction[1 4]	Women with sexual dysfunction	Tribulus terrestris extract	7.5 mg / day	4 weeks	Significantly improved desire, arousal, lubrication, and satisfaction.
Female Sexual Dysfunction[1 4]	Postmenopau sal women	Tribulus terrestris extract	750 mg / day	120 days	Improved desire, arousal/lubric ation, and pain; significant increase in free testosterone. [14]

Table 2: Quantification of Tribulosin (A Related Saponin)



Analytical Method	Matrix	Compound	Concentration Found
HPTLC[21]	Butanol fraction of Tribulus terrestris L.	Tribulosin	0.193 mg / 100 mg (w/w)

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are derived from key studies on **tribuloside** and Tribulus terrestris.

# In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This protocol, adapted from Yang et al. (2024), describes an experimental workflow to validate the anti-inflammatory effects of **tribuloside**.[7]

- Animal Acclimatization: 48 male mice are housed for a 1-week adaptation period under standard laboratory conditions.
- Group Randomization: Animals are randomly assigned to three groups (n=16 each):
  - Control Group
  - LPS Group (Model)
  - LPS + Tribuloside Group (Treatment)
- Drug and Reagent Preparation:
  - **Tribuloside** is dissolved in saline to a concentration of 10 mg/mL.[7]
  - LPS is suspended in saline at a concentration of 3.5 mg/mL.[7]
- Model Induction and Treatment: The specific timing and route of LPS administration to induce ALI and subsequent treatment with tribuloside are performed according to the study's design.



#### • Sample Collection:

- Animals are anesthetized, and cardiac perfusion is performed to obtain blood-free lung samples.
- The right lung undergoes bronchoalveolar lavage (BAL) by flushing with 2 mL of saline to collect bronchoalveolar lavage fluid (BALF).
- Sample Analysis:
  - BALF samples are centrifuged (3000 r/min for 10 minutes).
  - The cell-free supernatants are collected and stored at -80°C.
  - Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the expression levels of inflammatory biomarkers (e.g., IL-6, TNF-α, IL-1β) in the supernatants.[7]

#### **Molecular Docking Analysis**

This protocol outlines the computational steps used to predict the binding affinity between **tribuloside** and its protein targets.[7][20]

- Ligand and Target Preparation:
  - The 2D structure and SMILES number of tribuloside are obtained from a chemical database like PubChem.[20]
  - The 3D structures of target proteins (e.g., IL6, MAPK3, BCL2) are retrieved from a protein data bank.
- Target Identification: Pharmacological targets for the compound are predicted using databases such as SwissTargetPrediction.[20] Disease-related targets (e.g., for ALI) are identified using databases like GeneCards.[20]
- Docking Simulation:
  - Software such as AutoDockTools is used to perform the molecular docking simulation,
     which calculates the binding energy and predicts the interaction pose between tribuloside



and the active site of the target proteins.

• Interaction Visualization: The resulting interactions (e.g., hydrogen bonds) between the ligand and protein residues are visualized and analyzed using software like PyMOL.[7]

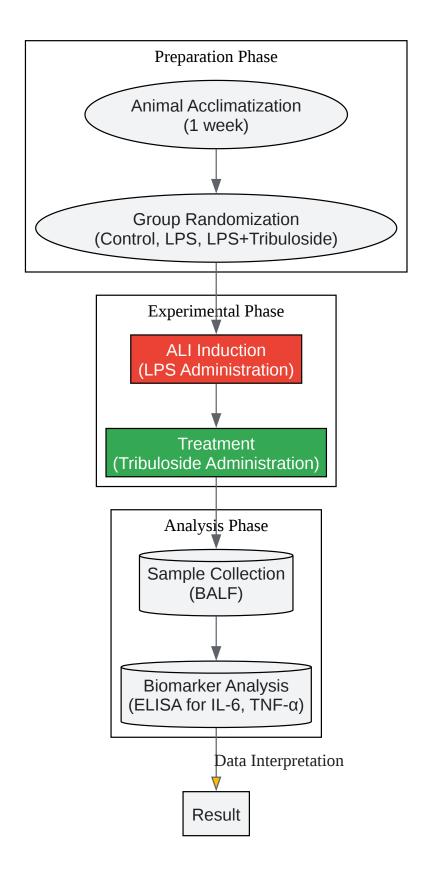
#### **HPTLC Method for Phytochemical Quantification**

This protocol, adapted from a method for the related saponin tribulosin, illustrates a standard technique for quantifying specific phytochemicals in an extract.[21]

- Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
- Mobile Phase: A solvent system of n-propanol: toluene: water: glacial acetic acid in a ratio of 6:2.5:1:0.5 (v/v).
- Development: Ascending development is performed in a twin-trough chamber.
- · Detection and Quantification:
  - The developed plate is dried and derivatized if necessary to visualize the spots. For tribulosin, yellow spots are observed (Rf 0.46).
  - A densitometer is used to scan the plate at a specific wavelength.
  - A calibration curve is generated using a known standard of the compound in a specific concentration range (e.g., 200-1200 ng for tribulosin).
  - The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.

# Visualizations: Workflows and Signaling Pathways Diagram 1: Experimental Workflow for In Vivo ALI Model



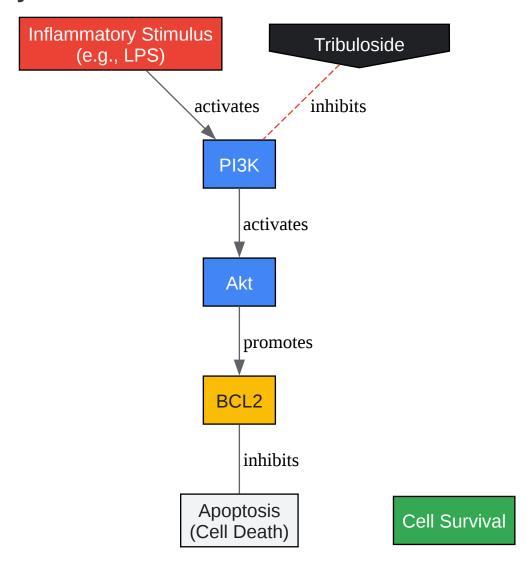


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Caption: Workflow for assessing the anti-inflammatory effects of **tribuloside** in a mouse model of ALI.

# Diagram 2: Tribuloside Modulation of the PI3K-Akt Pathway

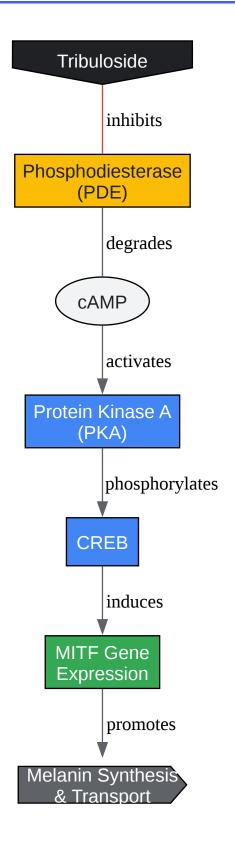


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Caption: **Tribuloside** may inhibit inflammation-induced apoptosis by modulating the PI3K-Akt pathway.

## Diagram 3: Tribuloside's Role in the PDE/cAMP/PKA Melanogenesis Pathway





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Caption: Tribuloside promotes melanogenesis by inhibiting PDE, leading to PKA activation.



#### **Conclusion and Future Directions**

The ethnobotanical history of Tribulus terrestris is rich and varied, with applications spanning numerous physiological systems. While traditional knowledge provides a valuable roadmap, modern scientific inquiry is beginning to elucidate the specific contributions of its constituent compounds, such as **tribuloside**. The demonstrated anti-inflammatory activity of **tribuloside** and its ability to modulate key signaling pathways like PI3K-Akt and MAPK provide a plausible molecular basis for the plant's use in inflammatory and tissue-damaging conditions.

For researchers and drug development professionals, **tribuloside** represents a promising natural product lead. Future research should focus on:

- Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion profile of tribuloside to optimize dosing and delivery.
- Clinical Trials: Moving beyond preclinical models to well-designed clinical trials to confirm its
  efficacy and safety in human populations for conditions such as inflammatory skin disorders
  or as an adjunct therapy in inflammatory lung conditions.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing tribuloside analogs to potentially enhance potency and selectivity for specific molecular targets.
- Standardization of Extracts: Developing robust analytical methods to ensure that commercial Tribulus terrestris extracts contain standardized, therapeutic quantities of tribuloside and other key bioactives.

By integrating traditional ethnobotanical knowledge with rigorous pharmacological and clinical investigation, the full therapeutic potential of **tribuloside** from Tribulus terrestris can be explored and potentially harnessed for the development of novel therapeutics.

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